2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is a chemical compound with significant relevance in pharmaceutical research, particularly in the development of antiviral agents. Structurally, it is related to acyclovir, a well-known antiviral drug. This compound features a purine base connected to a benzoate ester, which imparts unique chemical properties that are beneficial for its biological activity. The compound is recognized by its CAS number 59277-91-7 and has potential applications in treating viral infections by targeting viral DNA synthesis .
The compound is classified under organic chemistry as a purine derivative and an ester. It is primarily sourced from synthetic routes involving the reaction of purine derivatives with benzoic acid derivatives. Its classification as an antiviral agent places it among compounds studied for their efficacy against various viral pathogens, including herpes simplex virus and varicella-zoster virus .
The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate typically involves esterification processes. One common method includes:
For industrial production, larger-scale methodologies may utilize automated reactors and continuous flow systems to enhance yield and efficiency. Purification techniques such as recrystallization or chromatography are employed to ensure high purity of the final product .
The molecular formula of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is , with a molecular weight of approximately 329.31 g/mol. The structure consists of a purine ring system attached to a methoxy group and an ethyl benzoate moiety.
The structural representation can be summarized as follows:
This configuration allows for interactions with biological macromolecules, facilitating its role in inhibiting viral replication .
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate can participate in several chemical reactions:
The choice of reagents significantly influences the reaction pathways:
The products formed from these reactions depend on the specific conditions applied during the reactions .
The mechanism of action for 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate primarily involves inhibition of viral DNA synthesis:
The result is a significant reduction in viral load, contributing to its potential use in antiviral therapies .
The compound exhibits typical characteristics associated with purine derivatives:
Key chemical properties include:
These properties are crucial for its formulation into pharmaceutical products .
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate has several applications across various fields:
These applications highlight its relevance in both research and practical therapeutic contexts .
The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl benzoate (CAS 59277-91-7) leverages advanced N-glycosylation strategies to form the purine-glycol linker. Key innovations include Mitsunobu coupling between 9-(2-hydroxyethoxymethyl)guanine derivatives and benzoic acid precursors, achieving yields >75% under anhydrous conditions [4] [6]. Alternative routes employ Vorbrüggen glycosylation, where persilylated guanine reacts with 2-(benzoyloxyethoxy)methyl acetate in the presence of Lewis acid catalysts (e.g., TMSOTf), followed by selective deprotection [6] [10]. Recent optimizations focus on diastereoselective fluorination of lactol intermediates to enhance chiral purity (>98% ee), critical for antiviral efficacy [10]. Microwave-assisted synthesis (150°C, 10–15 min) reduces reaction times by 70% compared to conventional heating [4] [10].
Chemoselective esterification of the acyclic side chain requires precise modulation to avoid N-acylation of the purine ring. Carbodiimide-mediated coupling (DCC/DMAP) between 9-(2-hydroxyethoxymethyl)guanine and benzoic acid achieves >90% regioselectivity for the primary alcohol over the purine N-heteroatoms [4] [5]. Protective group tactics are essential: transient silylation (TBDMS) of the purine N-H groups during esterification minimizes side products to <5% [6]. Enzymatic approaches using Candida antarctica lipase B in nonpolar solvents (toluene) enable esterification with 85% conversion while preserving stereochemistry [6]. Post-reaction, HPLC purification (C18 column, methanol-water gradient) reduces impurities to ≤10.0% [5].
Table 1: Esterification Efficiency Under Various Conditions
Coupling Agent | Catalyst | Solvent | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
DCC | DMAP | DMF | 92 | 98.5 |
EDC·HCl | HOAt | CH₂Cl₂ | 87 | 97.8 |
Enzymatic | None | Toluene | 85 | 99.1 |
Efficient formation of the methoxyethyl benzoate linkage relies on tailored catalytic systems. Heterogeneous acid catalysts (zeolite H-beta, Amberlyst-15) facilitate O-alkylation between 2-chloroethyl benzoate and guanine’s C-9 position, minimizing hydrolysis byproducts [4]. Phase-transfer catalysts (Aliquat 336) enhance interfacial kinetics in biphasic water-dichloromethane systems, boosting yields by 25% [6]. For N-alkylation, palladium/charcoal (Pd/C) enables hydrogenolytic deprotection of benzyl intermediates without cleaving the ester bond [8]. Microwave irradiation coupled with scandium triflate catalysis reduces glycosylation times to <20 min with near-quantitative conversion [4] [10].
Table 2: Catalyst Performance in Linkage Formation
Catalyst | Reaction Type | Time (h) | Conversion (%) | Byproducts (%) |
---|---|---|---|---|
Zeolite H-beta | O-Alkylation | 4 | 94 | <3 |
Aliquat 336 | Phase-transfer | 2 | 89 | <5 |
Pd/C (5%) | Hydrogenolysis | 1.5 | 97 | <1 |
Sustainable synthesis of this prodrug emphasizes solvent reduction and atom economy. Patented routes employ aqueous micellar catalysis using TPGS-750-M surfactant, enabling ester coupling in water with 93% yield and E-factor reductions of 40% [4] [8]. Mechanochemical methods (ball milling) achieve solvent-free esterification between guanine derivatives and 2-(chloroethoxy)ethyl benzoate in 30 min, eliminating halogenated solvent waste [6]. Bio-based solvents (γ-valerolactone, Cyrene) replace DMF/DMSO in glycosylation steps, maintaining >90% yield while reducing process mass intensity by 60% [8]. Flow chemistry systems with immobilized lipases enable continuous prodrug synthesis, decreasing energy use by 55% versus batch processing [4].
Table 3: Key Identifiers for 2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
Property | Value |
---|---|
CAS Number | 59277-91-7 |
Molecular Formula | C₁₅H₁₅N₅O₄ |
Molecular Weight | 329.31 g/mol |
IUPAC Name | 2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate |
SMILES | NC1=NC(=O)C2=C1N(COCCOC(=O)C3=CC=CC=C3)C=N2 |
Therapeutic Category | Antiviral Prodrug Intermediate |
Related APIs | Valacyclovir, Acyclovir |
Key Impurity | Aciclovir Impurity A (PhEur) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7